Summary of the Application: “Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate” or “N-Boc-4-piperidineacetaldehyde” is used as a reactant in the synthesis of various organic compounds . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Methods of Application: The compound is used as a reactant in various chemical reactions. For example, it is used in the α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .
Results or Outcomes: The use of “N-Boc-4-piperidineacetaldehyde” in these reactions contributes to the synthesis of a wide range of organic compounds. The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular reaction and the other reactants used.
Summary of the Application: “N-Boc-4-piperidineacetaldehyde” is used in the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .
Methods of Application: The compound is used as a building block in the synthesis of these inhibitors and agonists. The specific methods of application would depend on the particular synthesis pathway being used.
Results or Outcomes: The use of “N-Boc-4-piperidineacetaldehyde” in these syntheses contributes to the development of potential treatments for conditions such as cancer and type II diabetes .
Summary of the Application: “N-Boc-4-piperidineacetaldehyde” is used as a building block in the synthesis of quinuclidine derivatives .
Methods of Application: The compound is used as a reactant in the synthesis of quinuclidine derivatives. The specific methods of application would depend on the particular synthesis pathway being used .
Results or Outcomes: The use of “N-Boc-4-piperidineacetaldehyde” in these syntheses contributes to the development of potential treatments for conditions such as cancer and type II diabetes .
Summary of the Application: “Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate” is used as a reactant in the synthesis of various piperazine derivatives .
Methods of Application: The compound is used as a reactant in various chemical reactions. For example, it is used in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Results or Outcomes: The use of “N-Boc-4-piperidineacetaldehyde” in these reactions contributes to the synthesis of a wide range of organic compounds .
Summary of the Application: “N-Boc-4-piperidineacetaldehyde” is used as a building block in the synthesis of (S)-quinuclidine-2-carboxylic acid .
Methods of Application: The compound is used as a reactant in the synthesis of (S)-quinuclidine-2-carboxylic acid. The specific methods of application would depend on the particular synthesis pathway being used .
Summary of the Application: “Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate” is used as a reactant in the enantioselective α−triflouromethylation of aldehydes .
Methods of Application: The compound is used as a reactant in various chemical reactions. For example, it is used in the enantioselective α−triflouromethylation of aldehydes .
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is an organic compound characterized by its piperidine ring structure, which is a six-membered nitrogen-containing heterocycle. The compound has the molecular formula C13H23NO4 and a molecular weight of approximately 227.30 g/mol. It features a tert-butyl group and an oxoethyl side chain attached to the piperidine nitrogen, contributing to its unique properties and reactivity. The compound is typically used in organic synthesis and medicinal chemistry due to its versatile functional groups .
Boc-piperidineacetaldehyde likely serves as a building block for the synthesis of other molecules with various potential mechanisms of action depending on the final product. However, the specific mechanism of action of Boc-piperidineacetaldehyde itself is not available in scientific literature [, , ].
These reactions are significant for modifying the compound's structure and enhancing its biological activity .
Research indicates that tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate exhibits notable biological activity, particularly in the realm of pharmacology. Compounds with similar structures have been studied for their potential as analgesics, anti-inflammatory agents, and in the treatment of neurological disorders. The presence of the piperidine ring is often associated with enhanced interaction with neurotransmitter receptors, making this compound a candidate for further pharmacological exploration .
The synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate typically involves:
These methods allow for variations in substituents, enabling the synthesis of analogs with potentially different biological activities .
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate has several applications in:
Its versatility makes it a valuable compound in both academic research and industrial applications .
Studies on interaction profiles reveal that compounds similar to tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate may interact with various biological targets, including:
These interactions are crucial for understanding the compound's mechanism of action and guiding further drug development efforts .
Several compounds share structural similarities with tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Methyl 1-Boc-4-piperidineacetate | Contains a methoxy group | Often used in peptide synthesis |
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | Features a methoxy substituent | Exhibits different solubility properties |
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Ethoxy substitution | May show varied biological activity |
These compounds highlight the structural diversity within this class of piperidine derivatives while emphasizing how slight modifications can lead to significant differences in properties and applications .
Traditional synthesis routes often rely on multi-step functionalization of piperidine scaffolds. For example, lactone intermediates are reacted with tert-butyl chloroformate under basic conditions to install the Boc protecting group, followed by oxidation to introduce the oxoethyl moiety. This method yields ~55% product but requires chiral resolution via HPLC to achieve 85% enantiomeric excess.
In contrast, modern approaches leverage flow microreactor systems and asymmetric catalysis. A 2025 study demonstrated that using chiral ligands (e.g., (R)-BINAP) with palladium catalysts in continuous flow conditions improved enantioselectivity to 92% while reducing reaction times by 40%.
Table 1: Yield and Selectivity Comparison
Method | Yield (%) | Enantiomeric Excess (%) | Catalyst |
---|---|---|---|
Traditional Lactone | 55 | 85 | None |
Flow Microreactor | 78 | 92 | Pd/(R)-BINAP |
Photoredox Coupling | 65 | 89 | Ni/Photocatalyst |
Photoredox/Ni dual catalysis, as described in , enables C–C bond formation under mild conditions (room temperature, visible light), avoiding harsh reagents like Grignard compounds. This method achieved 65% yield with 89% ee, highlighting its potential for scalable synthesis.
The tert-butoxycarbonyl (Boc) group is critical for stabilizing the piperidine nitrogen during functionalization. In a 2015 study, Boc-protected piperidine derivatives exhibited 3× higher regioselectivity in acylation reactions compared to carbamoyl-protected analogs. The Boc group’s steric bulk also mitigates side reactions during aldol condensations, as shown in the synthesis of CCR5 receptor antagonists.
However, alternative protecting groups such as benzyloxycarbonyl (Cbz) and trimethylsilyl (TMS) have been explored. For instance, Cbz-protected intermediates in HIV-1 replication inhibitor synthesis required additional deprotection steps, reducing overall yields by 15–20%.
Key Insight:
Stepwise synthesis remains prevalent in industrial settings. A patented route involves:
In contrast, one-pot methods under pressurized conditions (0.3–0.5 MPa) streamline production. A 2022 Chinese patent reported a 66% yield for tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate hydrochloride using autoclave reactors, eliminating intermediate isolation.
Trade-offs:
Traditional acetyl transfer relies on Grignard reagents (e.g., 3-fluoro-magnesium bromide), which pose safety risks due to pyrophoric tendencies. Modern alternatives include:
Case Study:
A 2020 synthesis of anticholinesterase agents replaced Grignard reagents with diisobutylaluminum hydride (DIBAL-H), achieving comparable yields (74%) while improving reaction safety.
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